Cas no 86520-52-7 (Azido-PEG3-alcohol)

Azido-PEG3-alcohol is a heterobifunctional PEG derivative featuring an azide group at one terminus and a hydroxyl group at the other, linked by a triethylene glycol spacer. The azide functionality enables efficient click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group provides a handle for further modification or conjugation. The PEG spacer enhances solubility and reduces steric hindrance, making it suitable for bioconjugation, surface functionalization, and polymer synthesis. This compound is commonly used in pharmaceutical research, materials science, and biolabeling applications due to its stability, reactivity, and water solubility. Its well-defined structure ensures reproducibility in synthetic workflows.
Azido-PEG3-alcohol structure
Azido-PEG3-alcohol structure
Product Name:Azido-PEG3-alcohol
CAS No:86520-52-7
MF:C6H13N3O3
MW:175.185721158981
MDL:MFCD09753542
CID:661451
PubChem ID:11008438
Update Time:2025-05-20

Azido-PEG3-alcohol Chemical and Physical Properties

Names and Identifiers

    • Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanol
    • T0070907
    • 1-Azido-8-hydroxy-3,6-dioxaoctane
    • 8-azido-3,6-dioxa-1-octanol
    • 8-azido-3,6-dioxaoctan-1-ol
    • 8-Azido-3,6-dioxaoctanol
    • 8-Azido-3,6-dioxaoctanol solution
    • Azido-PEG3
    • azidotriethylene glycol
    • N3-EEET-OH
    • Azido-PEG3-alcohol
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol (ACI)
    • 2-(2-(2-Azidoethoxy)ethoxy)ethan-1-ol
    • 2-(2-(2-Azidoethoxy)ethyl)ethan-1-ol
    • C6H13N3O3
    • 8-Azido-3,6-dioxaoctanol; 1-Azido-8-hydroxy-3,6-dioxaoctane;2-[2-(2-Azidoethoxy)ethoxy]ethanol
    • DB-346600
    • azido-PEG4-OH
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in DCM
    • PMNIHDBMMDOUPD-UHFFFAOYSA-N
    • 2-(2-(2-azidoethoxyl)ethoxy)ethanol
    • GS-6626
    • CS-W017451
    • 2-[2-(2-AZIDOETHOXY)ETHOXY]ETHAN-1-OL
    • HY-W016735
    • 86520-52-7
    • AB51481
    • AKOS006229116
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole, 20 wt% in toluene
    • 2-[2-(2-Azidoethoxy)ethoxy]ethanol (0.5M in tert-butyl methyl ether)
    • 2-(2-(2-azido-ethoxy)ethoxy)ethanol
    • BP-20693
    • EN300-207147
    • SCHEMBL13498593
    • LCZC464
    • ZB0973
    • N3-PEG3-OH
    • MFCD09753542
    • A917012
    • 2-(2-(2-Azidoethoxy)ethoxy)ethanole
    • C70217
    • Azido-PEG3-OH
    • DTXSID50451649
    • MDL: MFCD09753542
    • Inchi: 1S/C6H13N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h10H,1-6H2
    • InChI Key: PMNIHDBMMDOUPD-UHFFFAOYSA-N
    • SMILES: [N-]=[N+]=NCCOCCOCCO

Computed Properties

  • Exact Mass: 175.09600
  • Monoisotopic Mass: 175.09569129 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 8
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 175.19
  • XLogP3: 0.2
  • Topological Polar Surface Area: 53Ų

Experimental Properties

  • Flash Point: Fahrenheit: -27.4 ° f
    Celsius: -33 ° c
  • PSA: 88.44000
  • LogP: -0.22504
  • Color/Form: ~0.5 M in tert-butyl methyl ether

Azido-PEG3-alcohol Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Danger
  • Hazard Statement: H225-H315
  • Warning Statement: P210
  • Hazardous Material transportation number:UN 2398 3 / PGII
  • WGK Germany:3
  • Hazard Category Code: 11-38
  • Safety Instruction: 16
  • Hazardous Material Identification: F Xi
  • Storage Condition:2-8°C

Azido-PEG3-alcohol Customs Data

  • HS CODE:2929909090
  • Customs Data:

    China Customs Code:

    2929909090

    Overview:

    2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Azido-PEG3-alcohol Pricemore >>

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Azido-PEG3-alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Reference
Site-Specific and Covalent Attachment of His-Tagged Proteins by Chelation Assisted Photoimmobilization: A Strategy for Microarraying of Protein Ligands
Ericsson, Emma M.; et al, Langmuir, 2013, 29(37), 11687-11694

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  75 °C
Reference
Biodegradable PEG-dendritic block copolymers: synthesis and biofunctionality assessment as vectors of siRNA
Leiro, Victoria; et al, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2017, 5(25), 4901-4917

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt
Reference
Zinc(II)cyclen-peptide conjugates interacting with the weak effector binding state of Ras
Schmidt, Florian; et al, Inorganica Chimica Acta, 2011, 365(1), 38-48

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 12 h, 50 °C
Reference
Stable pillar[5]arene-based pseudo[1]rotaxanes formed in polar solution
Wu, Xuan; et al, Chinese Chemical Letters, 2016, 27(11), 1655-1660

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 50 °C; 17 h, 50 °C
Reference
A novel dynamic pseudo[1]rotaxane based on a mono-biotin-functionalized pillar[5]arene
Wu, Xuan; et al, Organic Chemistry Frontiers, 2015, 2(9), 1013-1017

Production Method 6

Reaction Conditions
1.1 Solvents: Acetic acid ,  Water ;  1 h, 80 °C
Reference
Direct Screening of Glycan Patterns from Human Sera: A Selective Glycoprotein Microarray Strategy
Tu, Hsiu-Chung; et al, ACS Applied Bio Materials, 2019, 2(3), 1286-1297

Production Method 7

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Potassium hydroxide Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 80 °C
Reference
On-demand synthesis of phosphoramidites
Sandahl, Alexander F.; et al, Nature Communications, 2021, 12(1),

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, pH 2 - 3, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium bicarbonate ,  Sulfuryl azide fluoride Solvents: Dimethylformamide ,  tert-Butyl methyl ether ,  Water ;  5 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Modular click chemistry libraries for functional screens using a diazotizing reagent
Meng, Genyi; et al, Nature (London, 2019, 574(7776), 86-89

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 90 °C; 90 °C → rt
Reference
Facile Procedure for Generating Side Chain Functionalized Poly(α-hydroxy acid) Copolymers from Aldehydes via a Versatile Passerini-Type Condensation
Rubinshtein, Mark; et al, Organic Letters, 2010, 12(15), 3560-3563

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Water ;  rt; overnight, reflux
Reference
Stapling of two PEGylated side chains increases the conformational stability of the WW domain via an entropic effect
Xiao, Qiang; et al, Organic & Biomolecular Chemistry, 2018, 16(46), 8933-8939

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, pH 2 - 3, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt → 80 °C; overnight, 80 °C; 80 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Rigidified Clicked Dimeric Ligands for Studying the Dynamics of the PDZ1-2 Supramodule of PSD-95
Eildal, Jonas N. N.; et al, ChemBioChem, 2015, 16(1), 64-69

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium azide Solvents: Ethanol
Reference
Synthesis of N 11-anchoring biotinylated artemisinin derivatives and their preliminary biological assessment
Pan, Qi Yu; et al, Science China: Chemistry, 2010, 53(1), 119-124

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
Reference
Synthesis of a Polymerizable Metal-Ion-Chelating Lipid for Fluid Bilayers
Jeong, Sang Won; et al, Journal of Organic Chemistry, 2001, 66(14), 4799-4802

Production Method 17

Reaction Conditions
Reference
Chemoselective triazole-phosphonamidate conjugates suitable for photorelease
Siebertz, Kristina D.; et al, Chemical Communications (Cambridge, 2018, 54(7), 763-766

Production Method 18

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Rigidified Clicked Dimeric Ligands for Studying the Dynamics of the PDZ1-2 Supramodule of PSD-95
Eildal, Jonas N. N.; et al, ChemBioChem, 2015, 16(1), 64-69

Production Method 19

Reaction Conditions
1.1 Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt → 60 °C; 12 h, 60 °C
2.2 Reagents: Sodium carbonate Solvents: Water
Reference
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide
Zhang, Fangqing; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Azido-PEG3-alcohol Raw materials

Azido-PEG3-alcohol Preparation Products

Azido-PEG3-alcohol Suppliers

Amadis Chemical Company Limited
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(CAS:86520-52-7)Azido-PEG3-alcohol
Order Number:A917012
Stock Status:in Stock
Quantity:10.0g/25.0g/50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:01
Price ($):153.0/333.0/624.0/1084.0
Email:sales@amadischem.com

Azido-PEG3-alcohol Related Literature

Additional information on Azido-PEG3-alcohol

Comprehensive Guide to Azido-PEG3-alcohol (CAS No. 86520-52-7): Properties, Applications, and Innovations

Azido-PEG3-alcohol (CAS No. 86520-52-7) is a versatile PEG-based linker widely used in bioconjugation, drug delivery, and materials science. This compound features a terminal azide group (-N3) and a hydroxyl (-OH) group, connected by a triethylene glycol (PEG3) spacer. Its unique structure enables efficient click chemistry reactions, particularly CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), making it invaluable for labeling, crosslinking, and surface modification.

The growing demand for PEGylated compounds in pharmaceuticals and diagnostics has propelled interest in Azido-PEG3-alcohol. Researchers frequently search for "Azido-PEG3-alcohol solubility," "Azido-PEG3-alcohol synthesis," and "PEG3 linker applications," reflecting its relevance in optimizing drug formulations and biomaterials. Its water-soluble PEG backbone enhances biocompatibility, while the azide group facilitates modular conjugation with alkyne-functionalized molecules.

In drug development, Azido-PEG3-alcohol serves as a critical tool for creating antibody-drug conjugates (ADCs) and PROTACs (Proteolysis-Targeting Chimeras). Recent studies highlight its role in improving pharmacokinetic profiles by reducing immunogenicity and extending circulation time. The compound’s low toxicity and high stability under physiological conditions align with trends in precision medicine and targeted therapies.

Material scientists leverage Azido-PEG3-alcohol for designing hydrogels and nanoparticle coatings. Its dual functionality allows covalent bonding with polymers or metals, enabling applications in 3D bioprinting and wearable biosensors. Searches like "PEG3-azide crosslinking" and "azide-PEG surface modification" underscore its utility in advanced material engineering.

Quality control of Azido-PEG3-alcohol involves rigorous HPLC and NMR analysis to ensure purity >95%. Storage recommendations typically suggest -20°C under inert gas to prevent azide degradation. Suppliers often provide customized PEG linker solutions, catering to specific molar ratios or end-group modifications.

Emerging trends in bioorthogonal chemistry and nanomedicine continue to expand the applications of Azido-PEG3-alcohol. Its compatibility with SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) reactions positions it as a key reagent for in vivo labeling studies. As the biotech industry prioritizes green chemistry, the compound’s role in sustainable synthesis pipelines is gaining attention.

For researchers exploring Azido-PEG3-alcohol, understanding its structure-activity relationship (SAR) is crucial. The PEG chain length (3 units) balances hydrophilicity and steric effects, while the terminal groups dictate reaction specificity. This balance makes it ideal for multifunctional probes in imaging and diagnostics.

In summary, Azido-PEG3-alcohol (CAS No. 86520-52-7) bridges chemistry and biology through its adaptable design. From "click chemistry reagents" to "PEGylation strategies," this compound addresses contemporary challenges in life sciences and nanotechnology, driving innovation across disciplines.

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Amadis Chemical Company Limited
(CAS:86520-52-7)Azido-PEG3-alcohol
A917012
Purity:99%/99%/99%/99%
Quantity:10.0g/25.0g/50.0g/100.0g
Price ($):153.0/333.0/624.0/1084.0
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